molecular formula C6H8BClFNO2 B13697176 2-Amino-6-fluorophenylboronic Acid Hydrochloride

2-Amino-6-fluorophenylboronic Acid Hydrochloride

Cat. No.: B13697176
M. Wt: 191.40 g/mol
InChI Key: SXKJXLPLDNUJGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluorophenylboronic acid hydrochloride typically involves the reaction of 2-Amino-6-fluorophenylboronic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process is designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluorophenylboronic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include boronate esters, reduced derivatives, and substituted phenylboronic acids. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Amino-6-fluorophenylboronic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorophenylboronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylboronic acids and their derivatives, such as:

  • 2-Aminophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Amino-4-fluorophenylboronic acid

Uniqueness

What sets 2-Amino-6-fluorophenylboronic acid hydrochloride apart is its unique combination of amino and fluorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H8BClFNO2

Molecular Weight

191.40 g/mol

IUPAC Name

(2-amino-6-fluorophenyl)boronic acid;hydrochloride

InChI

InChI=1S/C6H7BFNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,10-11H,9H2;1H

InChI Key

SXKJXLPLDNUJGI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)N)(O)O.Cl

Origin of Product

United States

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